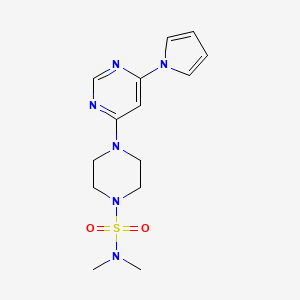

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide

Description

This compound is a piperazine-sulfonamide derivative featuring a pyrimidine core substituted with a 1H-pyrrole moiety at the 6-position. The structure combines a sulfonamide group (N,N-dimethylpiperazine-1-sulfonamide) with a pyrimidine-pyrrole hybrid, which may confer unique electronic and steric properties for biological interactions.

Properties

IUPAC Name |

N,N-dimethyl-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2S/c1-17(2)23(21,22)20-9-7-19(8-10-20)14-11-13(15-12-16-14)18-5-3-4-6-18/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTFHVUWVWILIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with piperazine sulfonamides. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods confirm the presence of characteristic functional groups, including the sulfonamide moiety and the pyrrole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including those similar to this compound. For instance, a series of pyrazole and pyrimidine sulfonamides were evaluated for their antiproliferative effects against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting that modifications in the chemical structure can enhance their efficacy against cancer cells .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound has been investigated for its activity against various bacterial strains. Data suggest that it may inhibit bacterial growth effectively, potentially through mechanisms similar to traditional sulfonamides that interfere with folate synthesis pathways in bacteria .

Antileishmanial Activity

Another area of interest is the compound's activity against Leishmania species, which cause leishmaniasis—a neglected tropical disease. Certain derivatives have shown promising results in inhibiting Leishmania infantum and Leishmania amazonensis, with lower cytotoxicity compared to existing treatments like pentamidine. This positions them as potential candidates for further development .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives often correlates with specific structural features. Key factors influencing activity include:

- Substitution patterns on the pyrimidine and piperazine rings.

- Electronic properties of substituents, which can affect binding affinity to biological targets.

- Lipophilicity , which influences membrane permeability and bioavailability.

A detailed SAR analysis can guide the design of more potent analogs by optimizing these parameters .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 5.2 | |

| Compound B | Antimicrobial | 12.5 | |

| Compound C | Antileishmanial | 8.3 |

These findings illustrate the diverse biological activities associated with compounds structurally related to this compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide exhibit potent anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. The sulfonamide group enhances solubility and bioavailability, making it a suitable candidate for further development as an anticancer agent .

Case Study : A recent study demonstrated that a related compound inhibited the growth of various cancer cell lines by targeting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth. The results indicated a dose-dependent response, highlighting the potential of such compounds in cancer therapy.

Targeting Kinases

The compound has been identified as a potential inhibitor of Janus kinases (JAKs), which are involved in cytokine signaling pathways. Inhibition of JAKs has therapeutic implications for autoimmune diseases and certain cancers.

Research Findings : A study reported that pyrimidine-based inhibitors showed selectivity towards JAK2, demonstrating efficacy in preclinical models of rheumatoid arthritis and other inflammatory conditions . The ability to selectively inhibit JAKs while minimizing off-target effects is critical for developing safe therapeutics.

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial activity. Compounds containing this functional group have been effective against various bacterial strains.

Experimental Evidence : A series of experiments indicated that derivatives similar to the target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial folate synthesis pathways, a well-established target for antibiotic development .

Neuroprotective Effects

Emerging research suggests that pyrrolidine and pyrimidine derivatives may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's.

Findings : In vitro studies have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegeneration. Further studies are needed to explore their efficacy in vivo .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of PI3K/AKT/mTOR pathway | Dose-dependent inhibition in cancer cell lines |

| Kinase Inhibition | Selective inhibition of JAK2 | Efficacy in models of rheumatoid arthritis |

| Antimicrobial | Inhibition of bacterial folate synthesis | Effective against Gram-positive and Gram-negative bacteria |

| Neuroprotection | Reduction of oxidative stress and inflammation | Potential benefits in models of neurodegeneration |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of the target compound with related derivatives:

Key Observations

Substituent Impact on Bioactivity :

- The hydroxymethyl and hydroxyethyl variants () exhibit moderate inhibitory activity against sorbitol dehydrogenase (IC₅₀ = 173–486 nM), suggesting that polar substituents on pyrimidine may balance solubility and target binding .

- Trifluoromethyl or chloro groups () enhance lipophilicity and metabolic resistance, critical for CNS-targeting compounds .

Synthetic Flexibility :

- Piperazine-sulfonamide derivatives are often synthesized via nucleophilic substitution or coupling reactions. For example, HATU-mediated amide bond formation is common (e.g., ), while reductive amination is used for secondary amine linkages () .

Electronic and Steric Considerations :

- The 1H-pyrrole group in the target compound introduces a planar, aromatic system that may facilitate interactions with hydrophobic enzyme pockets. In contrast, hydroxymethyl or trifluoromethyl groups alter electronic density and steric bulk, affecting binding kinetics .

Q & A

Q. What are the established synthetic routes for preparing 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential coupling of pyrimidine and piperazine sulfonamide moieties. For example:

- Step 1: React 6-chloropyrimidin-4-amine with 1H-pyrrole under Buchwald-Hartwig amination conditions (Pd catalysts, ligands, base) to introduce the pyrrole group .

- Step 2: Couple the resulting intermediate with N,N-dimethylpiperazine sulfonamide via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–100°C) .

- Key Variables:

- Catalyst choice: Pd(OAc)₂/Xantphos improves pyrrole coupling efficiency .

- Solvent: DMSO enhances solubility of sulfonamide intermediates but may require rigorous drying to avoid hydrolysis .

- Purity control: Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is critical for isolating high-purity products (>95%) .

Q. How can spectroscopic techniques (NMR, LCMS) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- LCMS (ESI+):

- HRMS: Validate exact mass (<5 ppm error) to distinguish from isomeric byproducts .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding to dopamine receptors (target suggested by structural analogs in ). Focus on the sulfonamide group’s hydrogen-bonding with active-site residues .

- MD Simulations: Assess stability of the pyrrole-pyrimidine core in aqueous and lipid bilayer environments (GROMACS/AMBER) to predict membrane permeability .

- SAR Analysis: Compare with analogs lacking the pyrrole group (e.g., hydroxymethyl derivatives in ) to quantify steric/electronic effects on activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Reproducibility Checks:

- Meta-Analysis:

Q. How does the pyrrole moiety influence metabolic stability compared to analogs?

Methodological Answer:

- In Vitro Assays:

- Stabilization Strategies:

- Introduce electron-withdrawing substituents (e.g., fluorine) on the pyrrole ring to reduce oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.